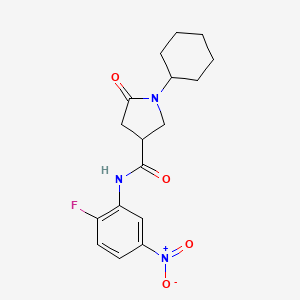
1-cyclohexyl-N-(2-fluoro-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-N-(2-fluoro-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide, also known by its chemical structure C₁₇H₁₈FN₃O₄ , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Cyclohexylamine Derivative Formation:
- Solvents: Commonly used solvents include dichloromethane, ethyl acetate, or acetonitrile.
- Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: Lewis acids or bases may be employed to facilitate the reactions.
Industrial Production:: Industrial-scale production methods involve optimization of the synthetic route for efficiency, yield, and safety. Continuous flow processes and automation enhance productivity.
Chemical Reactions Analysis
1-cyclohexyl-N-(2-fluoro-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide participates in various chemical reactions:
Reduction: Reduction of the nitro group to an amino group using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophilic substitution reactions at the amide carbonyl group.
Oxidation: Oxidation of the amine to the corresponding imine or imide.
Major products:
- Reduction yields the corresponding amino compound.
- Substitution leads to various derivatives with modified substituents.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a building block for other compounds.
Mechanism of Action
The precise mechanism of action remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related structures:
Cyclohexylamines: Similar in the cyclohexyl moiety.
Fluoro-substituted compounds: Compare with other fluoro-substituted molecules.
Properties
Molecular Formula |
C17H20FN3O4 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-cyclohexyl-N-(2-fluoro-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20FN3O4/c18-14-7-6-13(21(24)25)9-15(14)19-17(23)11-8-16(22)20(10-11)12-4-2-1-3-5-12/h6-7,9,11-12H,1-5,8,10H2,(H,19,23) |
InChI Key |
GIXRWIHUWZDICM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


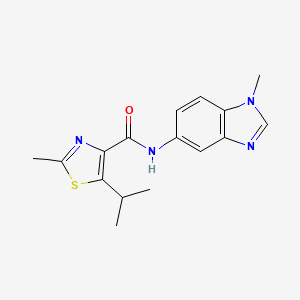
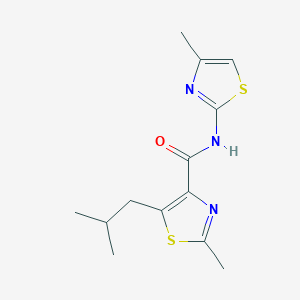
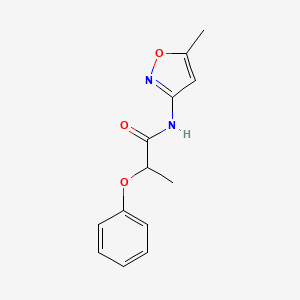


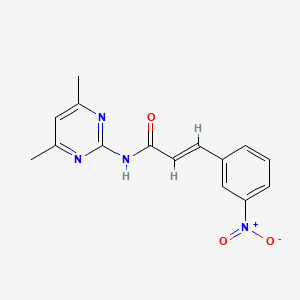
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B11019655.png)
![(2S)-phenyl{[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}ethanoic acid](/img/structure/B11019656.png)
![N-[4-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-oxobutyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11019662.png)
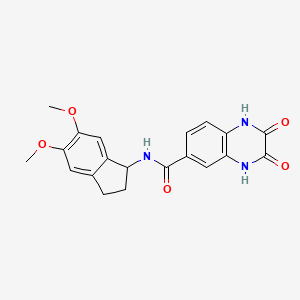
![N-[3-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B11019672.png)

![methyl 5-benzyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11019686.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B11019701.png)
